Heptane-2,3,6-trione Heptane-2,3,6-trione
Brand Name: Vulcanchem
CAS No.: 176237-95-9
VCID: VC20924434
InChI: InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3
SMILES: CC(=O)CCC(=O)C(=O)C
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Heptane-2,3,6-trione

CAS No.: 176237-95-9

Cat. No.: VC20924434

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Heptane-2,3,6-trione - 176237-95-9

Specification

CAS No. 176237-95-9
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name heptane-2,3,6-trione
Standard InChI InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3
Standard InChI Key XDJAUXXWCBLXGT-UHFFFAOYSA-N
SMILES CC(=O)CCC(=O)C(=O)C
Canonical SMILES CC(=O)CCC(=O)C(=O)C

Introduction

Physical and Chemical Properties

Basic Identification Data

Heptane-2,3,6-trione is identified through several standardized chemical identifiers, as presented in Table 1:

PropertyValue
CAS Registry Number176237-95-9
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
SMILES NotationCC(=O)C(=O)CCC(=O)C
InChIInChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3
InChIKeyXDJAUXXWCBLXGT-UHFFFAOYSA-N
Alternative Names2,3,6-Heptanetrione (9CI)
Table 1: Chemical identifiers of Heptane-2,3,6-trione

Physical Characteristics

The compound exhibits notable physical properties that dictate its handling and applications, as shown in Table 2:

PropertyValue
Physical StateYellow oil
Isolation Conditions60°C/0.1 mmHg
Reported Yield33% (in DABCO-catalyzed reactions)
Table 2: Physical characteristics of Heptane-2,3,6-trione

Molecular and Structural Properties

Heptane-2,3,6-trione possesses distinctive structural features that influence its chemical behavior:

PropertyValue
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar Surface Area51.2 Ų
XLogP (Hydrophobicity Parameter)-0.8
Table 3: Molecular properties of Heptane-2,3,6-trione

Molecular Structure and Bonding

Structural Analysis

The molecular structure of Heptane-2,3,6-trione features a distinctive arrangement of three carbonyl groups along a seven-carbon chain. The compound contains a vicinal diketone system (1,2-diketone) at positions 2 and 3, with a third ketone at position 6. This arrangement creates two distinct reactive carbonyl regions separated by a two-carbon spacer, contributing to its unique chemical behavior .

Electronic Structure

The presence of adjacent carbonyl groups at positions 2 and 3 creates an α-dicarbonyl system that exhibits enhanced electrophilicity compared to isolated ketones. This feature, combined with the third carbonyl at position 6, provides multiple sites for nucleophilic attack, influencing the compound's reactivity patterns in various chemical transformations .

Chemical Reactivity

Reactivity Patterns

The reactivity of Heptane-2,3,6-trione is largely dictated by its triketone structure:

  • The vicinal diketone system (positions 2 and 3) exhibits enhanced reactivity towards nucleophiles compared to the isolated ketone at position 6

  • The compound likely undergoes typical carbonyl reactions including nucleophilic additions, condensations, and reductions

  • The presence of acidic α-hydrogens between carbonyl groups may enable enolization and subsequent transformations

Comparative Analysis with Related Compounds

Comparison with Heptane-2,4,6-trione

Heptane-2,4,6-trione (CAS 626-53-9), a structural isomer of Heptane-2,3,6-trione, provides valuable comparative insights:

PropertyHeptane-2,3,6-trioneHeptane-2,4,6-trione
CAS Number176237-95-9626-53-9
Molecular FormulaC₇H₁₀O₃C₇H₁₀O₃
Molecular Weight142.15 g/mol142.15 g/mol
Physical StateYellow oilNot specified
Boiling Point(60°C/0.1 mmHg)227°C at 760 mmHg
DensityNot reported1.049 g/cm³
Flash PointNot reported86.8°C
Dicarbonyl Pattern1,2-diketone (adjacent)1,3-diketone (β-diketone)
Table 4: Comparative properties of Heptane-2,3,6-trione and Heptane-2,4,6-trione
The key structural difference between these isomers lies in the positioning of the carbonyl groups. While Heptane-2,3,6-trione features a 1,2-diketone system with an isolated ketone, Heptane-2,4,6-trione contains β-diketone motifs, which can participate in keto-enol tautomerism. This distinction likely results in different reactivity patterns and applications .

Applications in Research and Industry

Organic Synthesis Applications

Heptane-2,3,6-trione shows potential as a versatile building block in organic synthesis due to its multiple carbonyl functionalities:

  • Precursor for heterocycle formation in the synthesis of complex organic molecules

  • Potential use in cycloaddition reactions to generate complex carbocyclic and heterocyclic scaffolds

  • Utility in functional group transformations requiring vicinal diketone systems

Coordination Chemistry Applications

Based on studies of similar triketones, Heptane-2,3,6-trione likely exhibits coordination chemistry applications:

  • Formation of metallacyclic complexes with potential catalytic applications

  • Development of metal-organic frameworks with unique structural properties

  • Potential applications in extraction and separation of metal ions in solution

Research Opportunities

Current scientific literature suggests several promising research directions for Heptane-2,3,6-trione:

  • Investigation of its reactivity in multicomponent reactions for the synthesis of complex molecular frameworks

  • Exploration of its coordination chemistry with various transition metals beyond platinum

  • Development of asymmetric transformations using the carbonyl groups as stereogenic centers

  • Evaluation of its potential as a precursor in materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator